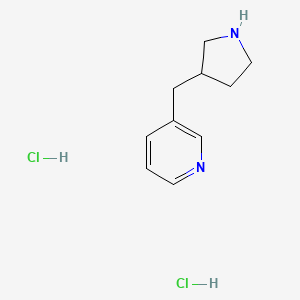
3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride
Overview
Description
3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride is a chemical compound with the CAS Number: 1864064-20-9 . It has a molecular weight of 235.16 . It is also known as nicotine pyrrolidine.
Molecular Structure Analysis
The InChI code for 3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride is 1S/C10H14N2.2ClH/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;;/h1-2,4,7,10,12H,3,5-6,8H2;2*1H .Physical And Chemical Properties Analysis
3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride is a solid . Its molecular formula is C10H16Cl2N2.Scientific Research Applications
Synthesis and Chemical Properties
- Pyrrolidines, including variants similar to 3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride, are significant in the synthesis of heterocyclic compounds. They are used in polar [3+2] cycloaddition reactions, forming products under mild conditions. This makes them valuable for synthesizing diverse pyrrolidine derivatives used in medicinal and industrial applications, such as dyes or agrochemical substances (Żmigrodzka et al., 2022).
- The compound's derivatives play a role in the synthesis of intercalating nucleic acids (INAs). They have been used to study the stability of DNA (RNA) duplexes and DNA three-way junctions, contributing to the understanding of nucleic acid behavior and interaction (Filichev & Pedersen, 2003).
Applications in Catalysis and Materials Science
- Derivatives of 3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride are used in the construction of helical silver(I) coordination polymers. This application is crucial in materials science for developing new materials with unique properties, such as alternating helical chains for various applications (Zhang et al., 2013).
- In organocatalysis, certain salts derived from pyrrolidinylmethyl compounds serve as recyclable catalysts in enantioselective Michael additions to nitrostyrenes. These catalysts are significant in synthesizing chiral compounds, which are essential in pharmaceutical and chemical industries (Yacob et al., 2008).
Molecular and Structural Chemistry
- Research into 3-ylidene-1-pyrrolines, a class of compounds related to 3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride, has shown their potential as precursors for various pyrrolidine derivatives and complex polyheterocyclic molecules. This reveals their versatility and potential in the synthesis of complex molecular structures (Gazizov et al., 2020).
- The compound and its derivatives are also involved in studying the molecular electrostatic potential dependent selectivity of hydrogen bonding. This research contributes to a deeper understanding of hydrogen-bond-based intermolecular interactions, which are fundamental in chemistry and biology (Aakeröy et al., 2015).
properties
IUPAC Name |
3-(pyrrolidin-3-ylmethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;;/h1-2,4,7,10,12H,3,5-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZIKOAKEBMLKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(2,2-difluoroethyl)amino]acetate](/img/structure/B1429671.png)
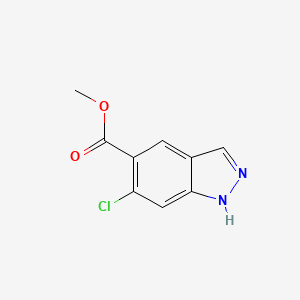

![[10]Cycloparaphenylene](/img/structure/B1429677.png)
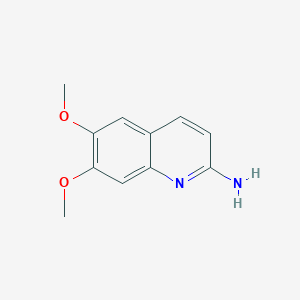
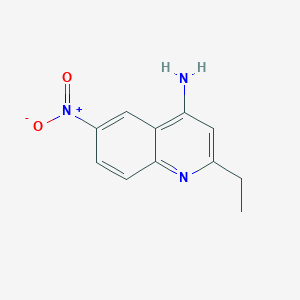

![3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1429681.png)

![Tert-butyl[(2,5-dimethylphenyl)methyl]amine](/img/structure/B1429685.png)
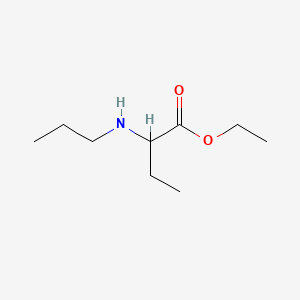
![3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine](/img/structure/B1429689.png)

